Cas no 827019-69-2 (Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-)

Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl- structure
827019-69-2 structure
Product name:Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-
CAS No:827019-69-2
MF:C14H15N3O2S
MW:289.352801561356
CID:686674
PubChem ID:3538350

Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-
    • 1-(5-nitrothiophen-2-yl)-4-phenylpiperazine
    • DTXSID20393441
    • SR-01000146999
    • AKOS002118146
    • SR-01000146999-1
    • EU-0099416
    • 827019-69-2
    • CCG-200856
    • Inchi: InChI=1S/C14H15N3O2S/c18-17(19)14-7-6-13(20-14)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-7H,8-11H2
    • InChI Key: PORMSVHQJHGXSX-UHFFFAOYSA-N
    • SMILES: C1CN(CCN1C2=CC=CC=C2)C3=CC=C(S3)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 289.08849790g/mol
  • Monoisotopic Mass: 289.08849790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 80.5Ų

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